molecular formula C16H18N2O2S B5526044 N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

Cat. No. B5526044
M. Wt: 302.4 g/mol
InChI Key: CBLGWYBUFRYCPZ-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide, also known as DBIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white solid that is soluble in organic solvents and has a molecular weight of 345.44 g/mol.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of novel derivatives carrying the biologically active sulfonamide moiety, which showed significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds, including derivatives of N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide, have been evaluated for their antibacterial and antifungal activities, highlighting their potential as effective antimicrobial agents (Ghorab et al., 2017).

Biological Evaluation as 5-HT₆ Receptor Antagonists

A series of novel compounds, including derivatives of this compound, were synthesized and evaluated as 5-HT₆ receptor antagonists. These studies found that certain compounds significantly inhibited 5-HT-induced Ca(2+) increases, indicating potent antagonistic activity against the 5-HT₆ receptor, which could have implications for treating neurological disorders (Yoo et al., 2012).

Role in Synthesis of Polyimides and Polyamide-Imides

This compound derivatives have been utilized in the synthesis of new organosoluble polyimides and polyamide-imides. These materials exhibit remarkable properties such as high solubility in common organic solvents, high glass transition temperatures, and thermal stability, making them suitable for various high-performance applications (Liaw et al., 2001).

Chemoselective Oxidation Strategies

The compound has been implicated in novel chemoselective oxidation strategies that utilize dimethyl sulfoxide (DMSO) without the need for activators. This approach has been shown to be effective for the oxidation of active methylenes and benzhydrols, offering a new facet to classical DMSO oxidation processes and highlighting the versatility of this compound in synthetic chemistry applications (Chebolu et al., 2015).

Corrosion Inhibition

Derivatives of this compound have been investigated for their role as corrosion inhibitors for carbon steel in acidic media. Studies suggest these compounds exhibit good inhibition efficiency, which can be attributed to their adsorption on the steel surface, potentially offering a cost-effective solution for protecting metals against corrosion (Ichchou et al., 2019).

Safety and Hazards

Sigma-Aldrich provides this compound to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . As with all chemicals, appropriate safety precautions should be taken when handling this compound.

properties

IUPAC Name

N,N-dimethyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-13-9-11-15(12-10-13)21(19,20)17-16(18(2)3)14-7-5-4-6-8-14/h4-12H,1-3H3/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLGWYBUFRYCPZ-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.